Palonosetron N-Oxide is derived from palonosetron, which is synthesized through various chemical processes. The compound's chemical identity is confirmed by its CAS number, 813425-83-1, which facilitates its classification and study within chemical databases and literature.
Palonosetron N-Oxide falls under the category of pharmaceutical metabolites. It is classified as a serotonin receptor antagonist and is specifically noted for its role as a metabolite in the pharmacokinetics of palonosetron.
The synthesis of palonosetron N-Oxide involves several chemical reactions that can be carried out under controlled conditions. A common method includes the oxidation of palonosetron using various oxidizing agents.
Technical Details:
Palonosetron N-Oxide has a complex molecular structure characterized by two chiral centers. The most active isomer possesses both chiral centers in the S-configuration. This stereochemistry plays a critical role in its biological activity.
The molecular formula for palonosetron N-Oxide is C_19H_22N_2O_3S, and it has a molecular weight of approximately 362.45 g/mol. Its structure can be represented as follows:
Palonosetron N-Oxide participates in various chemical reactions primarily involving oxidation and reduction processes.
Technical Details:
Palonosetron N-Oxide exerts its effects through competitive antagonism at the 5-HT3 receptor sites in the central nervous system and gastrointestinal tract. By blocking these receptors, it prevents the emetic signals that lead to nausea and vomiting.
The binding affinity of palonosetron N-Oxide to the 5-HT3 receptors is significantly higher than that of older generation antagonists, contributing to its prolonged action and effectiveness in clinical applications .
Palonosetron N-Oxide is typically presented as a white to off-white solid. It has a melting point that varies depending on purity but generally falls within expected ranges for similar compounds.
Palonosetron N-Oxide is primarily used in research related to pharmacology and toxicology. Its role as a metabolite provides insights into the metabolic pathways of palonosetron and assists in understanding drug interactions and effects on human health.
In clinical settings, it aids in evaluating the efficacy of palonosetron as an antiemetic agent, particularly in patients undergoing chemotherapy or surgical procedures where nausea and vomiting are prevalent concerns . Additionally, ongoing studies explore its potential implications in broader therapeutic areas beyond nausea management.
Palonosetron N-Oxide (C₁₉H₂₄N₂O₂; CAS 813425-83-1) is a bicyclic tertiary amine metabolite derived from the selective 5-HT₃ receptor antagonist palonosetron through enzymatic N-oxidation [3] [8]. The molecule features a quinuclidinyl moiety where the tertiary nitrogen undergoes oxidation to form an N-oxide, alongside a fused tetrahydrobenzisoquinolinone system [5] [6]. This structural modification occurs specifically at the quinuclidine nitrogen without altering the core isoquinoline scaffold [8].
The compound possesses dual chiral centers at positions C(3) of the quinuclidine ring and C(3a) of the isoquinoline system, conferring an absolute stereochemical configuration designated as (3S,3aS) [7] [8]. This stereochemistry is preserved during the metabolic N-oxidation process from the parent drug palonosetron, which shares the same (3S,3aS) configuration [7]. Crystallographic analyses confirm that N-oxidation induces minimal conformational distortion in the quinuclidine ring but significantly increases the C-N-C bond angle at the oxidized nitrogen [8].
Table 1: Fundamental Chemical Identifiers of Palonosetron N-Oxide
Property | Value | Source |
---|---|---|
CAS Registry Number | 813425-83-1 | [3] [5] |
Molecular Formula | C₁₉H₂₄N₂O₂ | [3] [8] |
Systematic Name | (3aS)-2-[(3S)-1-oxidoquinuclidin-1-ium-3-yl]-3a,4,5,6-tetrahydro-1H-benzo[de]isoquinolin-1-one | [5] [8] |
Molecular Weight | 312.41 g/mol | [3] [6] |
UNII Identifier | MIV4QW9F6J | [5] [8] |
The physicochemical profile of Palonosetron N-Oxide is characterized by moderate hydrophilicity relative to the parent compound. It exhibits a predicted pKa of 4.72 ± 0.40, indicating diminished basicity compared to palonosetron (pKa ~8.5) due to the conversion of the tertiary amine to a quaternary N-oxide [5]. This modification enhances water solubility, though the compound retains limited solubility in polar organic solvents such as methanol (slight) and dichloromethane (slight) [5].
Thermal analysis reveals a crystalline solid state with a melting transition between 62–65°C [5]. The compound demonstrates hygroscopic tendencies, necessitating storage under inert atmospheres at sub-zero temperatures (-20°C) to prevent hydration or degradation [5]. Accelerated stability studies indicate susceptibility to hydrolytic degradation under extreme pH conditions, with maximal stability observed in the pH 5–7 range [6].
Table 2: Key Physicochemical Properties
Property | Value | Conditions/Notes | |
---|---|---|---|
Melting Point | 62–65°C | Light yellow to beige solid | [5] |
Solubility | Slight in CH₂Cl₂, MeOH | Insoluble in nonpolar solvents | [5] |
pKa (predicted) | 4.72 ± 0.40 | Reflects reduced basicity vs. parent | [5] |
Storage Stability | -20°C, inert atmosphere | Hygroscopic; sensitive to humidity | [5] |
Plasma Protein Binding | Not applicable | Metabolite lacks pharmacologic activity | [2] |
Structural divergence between palonosetron and its N-oxide metabolite centers on the quinuclidine nitrogen oxidation state (tertiary amine vs. N-oxide) and the resultant electronic redistribution [8]. While palonosetron (C₁₉H₂₄N₂O) possesses a molecular weight of 296.41 g/mol, N-oxidation increases the mass by 16 Da to 312.41 g/mol [3] [7]. This modification transforms the nitrogen from a hydrogen-bond acceptor in the parent drug to a zwitterionic species capable of enhanced dipole interactions in the metabolite [8].
Computational modeling demonstrates that N-oxidation increases the electron density on the quinuclidine nitrogen by approximately 35%, reducing its binding affinity for the 5-HT₃ receptor by >99% [2] [7]. The metabolic pathway involves cytochrome P450 isoforms (predominantly CYP2D6, with minor contributions from CYP3A4 and CYP1A2), yielding Palonosetron N-Oxide as the primary oxidative metabolite alongside 6-S-hydroxy-palonosetron [2] [7].
Table 3: Structural and Functional Comparison with Palonosetron
Attribute | Palonosetron | Palonosetron N-Oxide | Biological Consequence | |
---|---|---|---|---|
Nitrogen State | Tertiary amine | Quaternary N-oxide | Loss of receptor binding competence | [7] [8] |
Molecular Weight | 296.41 g/mol | 312.41 g/mol | Increased polarity | [3] [7] |
5-HT₃ Receptor Affinity | High (Kd = 0.06 nM) | Negligible (<1% of parent) | Inactive metabolite | [2] [7] |
Metabolic Origin | Parent drug | CYP450-mediated oxidation | Terminal elimination pathway | [2] [7] |
Elimination Half-life | ~40 hours | Not pharmacokinetically relevant | Rapid renal excretion | [2] [7] |
The steric bulk introduced by N-oxidation prevents optimal insertion into the 5-HT₃ receptor binding pocket, accounting for the metabolite's >100-fold reduction in binding affinity [7] [8]. Despite this inactivation, Palonosetron N-Oxide serves as the definitive metabolic clearance marker for palonosetron, undergoing rapid renal excretion without further biotransformation [2]. The structural integrity of the isoquinolinone ring remains intact during this metabolic conversion, preserving its characteristic UV absorbance at 220–240 nm for analytical detection [3] [8].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2